molecular formula C7H5F9O B1272932 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane CAS No. 81190-28-5

2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane

Cat. No. B1272932
CAS RN: 81190-28-5
M. Wt: 276.1 g/mol
InChI Key: WUKHWLIEBSRTRH-UHFFFAOYSA-N
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Description

2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane, commonly known as NFP, is a fluoroalkyl epoxide that has gained significant attention due to its diverse range of applications in various fields of research and industry1. It is a highly reactive organic compound that contains two functional groups; an oxirane ring and a nonafluoropentyl group1.



Synthesis Analysis

The synthesis of NFP is typically done through stereoselective epoxidation of the corresponding olefin precursor with peracid1. The stereochemistry of the olefinic double bond plays a critical role in the stereoselectivity of the epoxidation reaction1. The resulting epoxide can be purified by column chromatography, further characterized using standard analytical techniques such as NMR, and used in various applications requiring highly reactive fluorine sources1.



Molecular Structure Analysis

The molecular formula of NFP is C7H5F9O1. It contains an oxirane ring and a nonafluoropentyl group1. The nonafluoropentyl group provides unique chemical properties such as hydrophobicity, chemical stability, and resistance to degradation1.



Chemical Reactions Analysis

NFP is a highly reactive compound due to the presence of the oxirane ring1. It was first synthesized in the 1950s by the reaction of fluorinated olefins with peracids1. However, it was not until the 1990s that the use of NFP gained momentum as a highly reactive fluorine source for the generation of fluorinated molecules1.



Physical And Chemical Properties Analysis

NFP is a colorless and highly reactive liquid1. It has a boiling point of 135°C and a density of 1.66 g/cm31. NFP is highly soluble in organic solvents such as methanol, acetone, and chloroform but is insoluble in water1.


Scientific Research Applications

Chiral Resolution Reagent

  • Use in Analyzing Scalemic Mixtures of Amines : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to the nonafluoropentyl oxirane, acts as an enantiopure chiral resolution reagent. It facilitates regioselective ring-opening reactions with α-chiral primary and secondary amines, enabling easy identification and quantification of diastereomeric products using NMR and HPLC methods (Rodríguez-Escrich et al., 2005).

Polymer Synthesis

  • Polymerization for Creating Fluorinated Polymers : A variant of the nonafluoropentyl oxirane, specifically 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, has been utilized in synthesizing polyfluorinated polymers. This involves nucleophilic substitution reactions for the preparation, followed by ring-opening polymerization using boron trifluoride etherate as an initiator, demonstrating its utility in creating new polymeric materials (Li Zhan-xiong, 2012).

Chemical Ionization

  • Application in Chemical Ionization Techniques : Oxirane, the core structure in nonafluoropentyl oxirane, is used in chemical ionization (CI) methodologies. It generates various ions that interact with organic molecules through specific ion-molecule reactions like hydride abstraction, protonation, and cycloadditions. This application of oxirane in CI contributes to selectivity during ionization processes, especially useful in discriminating isomers (Lange, 1993).

Synthetic Chemistry

  • Facilitating Stereoselective Synthesis : In the realm of synthetic chemistry, related compounds like 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl] oxirane serve as key intermediates in stereoselective synthesis. This involves reactions with diazomethane, offering a pathway to create enantiomerically pure derivatives. Such compounds are pivotal in developing more complex molecular structures in pharmaceutical and material science research (Arnone et al., 1992).

High-Pressure Chemical Reactions

  • High-Pressure Reaction Studies : Oxiranes, including those structurally related to nonafluoropentyl oxirane, have been studied under high-pressure conditions. For example, the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure leads to the formation of various thione compounds. This research enhances the understanding of oxirane behavior under different physical conditions, contributing to advancements in high-pressure chemistry (Taguchi et al., 1988).

Catalytic Hydrogenation Studies

  • Theoretical Analysis of Catalytic Hydrogenation : Oxirane and its derivatives are subjects of theoretical studies in catalytic hydrogenation processes. Such studies explore the reaction mechanisms and chemical parameter variations, providing insights into the hydrogenation of these compounds in the presence of catalysts like aluminium chloride (Kuevi et al., 2012).

Safety And Hazards

properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-4(9,1-3-2-17-3)5(10,11)6(12,13)7(14,15)16/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKHWLIEBSRTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379709
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane

CAS RN

81190-28-5
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 2
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 3
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 4
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 5
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 6
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane

Citations

For This Compound
2
Citations
Y Qi, H Song, H Xiao, G Cheng, B Yu, FJ Xu - Small, 2018 - Wiley Online Library
Nucleic acid‐based therapy specially needs a safe and robust delivery vector. Herein, a novel fluorinated acid‐labile branched hydroxyl‐rich polycation (ARP‐F) is proposed for the …
Number of citations: 64 onlinelibrary.wiley.com
M Su, Z Hu, Y Sun, Y Qi, B Yu, F Xu - Biomaterials Science, 2023 - pubs.rsc.org
Recently, nucleic acid delivery has become an amazing way for the treatment of various malignant diseases and polycationic vectors attract more attentions among gene vectors. …
Number of citations: 0 pubs.rsc.org

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